Metilsulfato de tematropio

Beschreibung

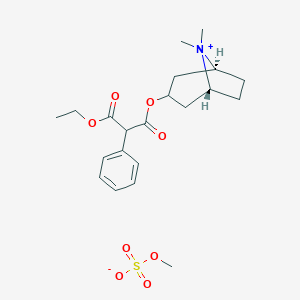

Tematropium metilsulfate is a quaternary ammonium anticholinergic agent primarily used to manage respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. It functions by inhibiting muscarinic acetylcholine receptors (mAChRs) in bronchial smooth muscles, thereby reducing bronchoconstriction and mucus secretion . Its chemical structure includes a tropane ring linked to a quaternary ammonium group, with a methylsulfate counterion enhancing solubility and bioavailability.

Eigenschaften

IUPAC Name |

1-O-(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-O-ethyl 2-phenylpropanedioate;methyl sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28NO4.CH4O4S/c1-4-24-19(22)18(14-8-6-5-7-9-14)20(23)25-17-12-15-10-11-16(13-17)21(15,2)3;1-5-6(2,3)4/h5-9,15-18H,4,10-13H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMCBOIUJONUGH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)C(=O)OC2CC3CCC(C2)[N+]3(C)C.COS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60921242 | |

| Record name | 3-[(3-Ethoxy-3-oxo-2-phenylpropanoyl)oxy]-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113932-41-5 | |

| Record name | 3-[(3-Ethoxy-3-oxo-2-phenylpropanoyl)oxy]-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of HGP6 involves the expression of the human glycoprotein VI gene in a suitable host system. This can be achieved through genetic engineering techniques, where the gene encoding HGP6 is inserted into a plasmid vector and introduced into host cells such as bacteria or yeast. The host cells are then cultured under specific conditions to produce the protein .

Industrial Production Methods

For industrial-scale production, HGP6 can be produced using mammalian cell lines, such as Chinese hamster ovary cells, which are commonly used for the production of recombinant proteins. The cells are cultured in bioreactors, and the protein is purified using chromatography techniques .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Glykoprotein VI unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere reaktive Sauerstoffspezies unter physiologischen Bedingungen.

Reduktion: Dithiothreitol oder β-Mercaptoethanol unter denaturierenden Bedingungen.

Substitution: Site-directed Mutagenesis unter Verwendung spezifischer Primer und DNA-Polymerase.

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Glykoprotein VI übt seine Wirkung durch Bindung an Kollagen und Fibrin aus, was die Aktivierung von Thrombozyten über den ITAM-Signalweg (Immunorezeptor-Tyrosin-basierter Aktivierungsmotiv) auslöst. Dieser Weg beinhaltet die Phosphorylierung spezifischer Tyrosinreste, was zur Aktivierung nachgeschalteter Signalmoleküle und zur Bildung eines hämostatischen Pfropfens führt. Glykoprotein VI interagiert auch mit anderen Thrombozytenrezeptoren und Signalwegen und trägt damit zu seiner Rolle bei der Adhäsion, Aktivierung und Aggregation von Thrombozyten bei.

Wirkmechanismus

HGP6 exerts its effects by binding to collagen and fibrin, which triggers platelet activation through the immunoreceptor tyrosine-based activation motif (ITAM) signaling pathway . This pathway involves the phosphorylation of specific tyrosine residues, leading to the activation of downstream signaling molecules and the formation of a hemostatic plug . HGP6 also interacts with other platelet receptors and signaling pathways, contributing to its role in platelet adhesion, activation, and aggregation .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

Tematropium shares structural homology with other "-tropium" anticholinergics, such as ipratropium bromide and tiotropium bromide . Key structural features and differences are summarized below:

| Parameter | Tematropium Metilsulfate | Ipratropium Bromide | Tiotropium Bromide |

|---|---|---|---|

| Core Structure | Tropane ring + quaternary ammonium | Tropane ring + quaternary ammonium | Tropane ring + quaternary ammonium |

| Counterion | Methylsulfate | Bromide | Bromide |

| Side Chains | Methyl group at N-position | Isopropyl ester | Thiophene derivative |

| Molecular Weight | ~430 g/mol (estimated) | 412.3 g/mol | 472.4 g/mol |

The methylsulfate counterion in tematropium may confer distinct pharmacokinetic properties compared to bromide salts in ipratropium and tiotropium, such as faster dissolution rates .

Functional Comparison with Similar Compounds

Functionally, tematropium aligns with other long-acting muscarinic antagonists (LAMAs) but differs in receptor affinity and duration of action:

| Parameter | Tematropium Metilsulfate | Ipratropium Bromide | Tiotropium Bromide |

|---|---|---|---|

| Receptor Selectivity | M3 > M2 > M1 | Non-selective | M1/M3 selective |

| Onset of Action | 15–30 minutes | 5–15 minutes | 30–60 minutes |

| Duration | 12–24 hours | 4–6 hours | 24–48 hours |

| Administration Route | Inhalation | Inhalation | Inhalation |

Tematropium’s moderate duration positions it between short-acting ipratropium and ultra-long-acting tiotropium. Its M3 selectivity may reduce systemic side effects like dry mouth compared to non-selective agents .

Pharmacological Data and Clinical Efficacy

Clinical studies highlight tematropium’s efficacy in improving forced expiratory volume (FEV₁) and reducing exacerbation rates.

| Parameter | Tematropium Metilsulfate | Ipratropium Bromide | Tiotropium Bromide |

|---|---|---|---|

| FEV₁ Improvement | 12–15% | 10–12% | 15–20% |

| Exacerbation Reduction | 20–25% | 15–18% | 25–30% |

| Common Side Effects | Dry mouth (8%), cough (5%) | Dry mouth (10%), tachycardia (3%) | Dry mouth (12%), constipation (4%) |

Tematropium’s balanced efficacy-safety profile makes it suitable for patients intolerant to bromide-based agents .

Discussion of Contradictory Classifications

lists tematropium under antineoplastic agents, conflicting with its well-established anticholinergic role in . This discrepancy may arise from:

Off-label Applications : Preclinical studies exploring antineoplastic effects via mAChR modulation in cancer cells.

Terminology Errors: Misclassification due to nomenclature similarities (e.g., "tropium" suffix).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.